

# A Comprehensive Technical Guide to 3,4-Dimethoxytoluene (CAS: 494-99-5)

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## Compound of Interest

Compound Name: 3,4-Dimethoxytoluene

Cat. No.: B046254

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## Abstract

This technical guide provides an in-depth overview of **3,4-Dimethoxytoluene** (CAS Number: 494-99-5), a key organic intermediate. Also known by synonyms such as 4-Methylveratrole and Homoveratrole, this compound is a crucial building block in the synthesis of various pharmaceuticals, fragrances, and specialty chemicals. This document consolidates its physicochemical properties, detailed experimental protocols for its synthesis, and its significant applications, particularly in drug development as a precursor to the calcium channel blocker Verapamil. While **3,4-Dimethoxytoluene** is primarily valued as a synthetic intermediate and does not exhibit direct involvement in biological signaling pathways, its role in the creation of pharmacologically active molecules is critical. This guide presents quantitative data in structured tables and visualizes synthetic and logical workflows using Graphviz diagrams to support research and development activities.

## Chemical and Physical Properties

**3,4-Dimethoxytoluene** is a colorless to pale yellow liquid with a characteristic sweet, aromatic odor.<sup>[1]</sup> It is an organic compound featuring a toluene backbone substituted with two methoxy groups at the 3 and 4 positions.<sup>[1]</sup> Its electron-donating methoxy groups make it a valuable precursor in various organic reactions, including electrophilic aromatic substitution and oxidation.<sup>[1]</sup>

Table 1: Physicochemical Properties of **3,4-Dimethoxytoluene**

| Property                              | Value  | Reference |
|---------------------------------------|--|-----------|
| CAS Number                            | 494-99-5   | [2][3]    |
| Molecular Formula                     | C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>                                    | [1][2][3] |
| Molecular Weight                      | 152.19 g/mol   | [2][3][4] |
| Appearance                            | Colorless to pale yellow liquid  | [1][3]    |
| Melting Point                         | 22-24 °C   | [2][5]    |
| Boiling Point                         | 220 °C (at 760 mmHg); 133-135 °C (at 50 mmHg)                                    | [2][5]    |
| Density                               | 1.051 g/cm <sup>3</sup> at 25 °C   | [2][5]    |
| Refractive Index (n <sup>20</sup> /D) | 1.528  | [5]       |
| Flash Point                           | 72.6 °C  | [2]       |
| Solubility                            | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1]       |

Table 2: Chemical Identifiers

| Identifier | Value   | Reference |
|------------|---|-----------|
| IUPAC Name | 1,2-Dimethoxy-4-methylbenzene                                   | [1][6]    |
| Synonyms   | 4-Methylveratrole, Homoveratrole, 4-Methyl-1,2-dimethoxybenzene | [1][2][6] |
| InChI      | InChI=1S/C9H12O2/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3         | [1][6]    |
| InChIKey   | GYPMBQZAVBFUIZ-UHFFFAOYSA-N                                     | [1][6]    |
| SMILES     | <chem>CC1=CC(=C(C=C1)OC)OC</chem>                               | [1][2]    |

## Synthesis and Experimental Protocols

**3,4-Dimethoxytoluene** can be synthesized through several routes. The most common methods involve the methylation of catechols or guaiacols, or the reduction of veratraldehyde derivatives.

### Synthesis via Wolff-Kishner Reduction of Veratraldehyde

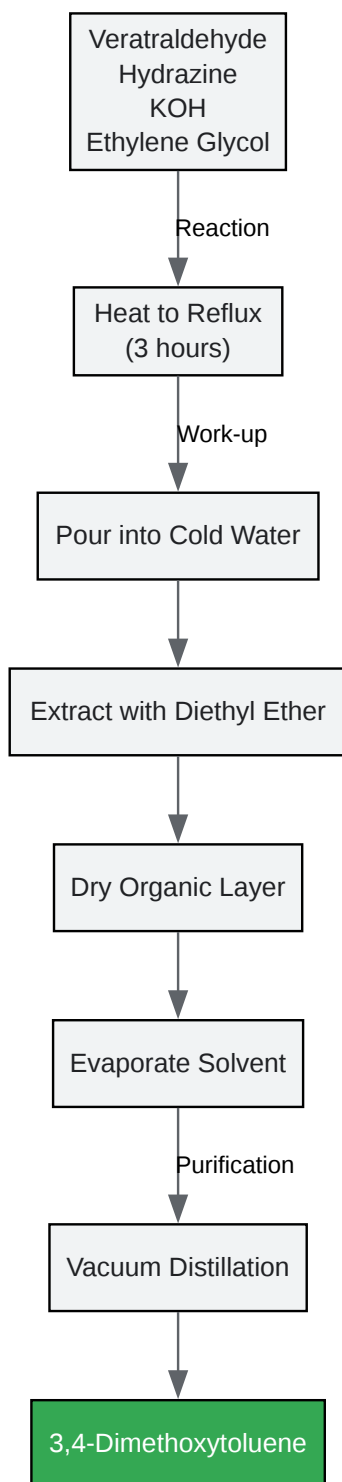
This method provides a direct route to **3,4-Dimethoxytoluene** from veratraldehyde.

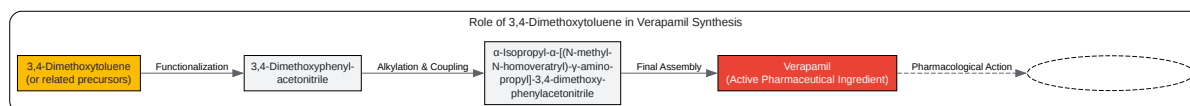
Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine veratraldehyde (91.5 g), potassium hydroxide (KOH, 100 g), 95% hydrazine (75 ml), and ethylene glycol (700 ml).[7]
- Reaction: Heat the mixture to reflux. The KOH will dissolve within approximately 30 minutes, and the corresponding hydrazone will precipitate as a yellow solid, often accompanied by mild foaming.[7]

- Reduction: Continue heating at reflux for 3 hours. During this time, nitrogen gas will evolve, and vigorous frothing may occur as the hydrazone is reduced.[7]
- Work-up: After cooling the reaction mixture, pour it into 1.5 liters of cold water. An oil will separate.[7]
- Extraction: Extract the aqueous mixture with diethyl ether. Combine the organic extracts.[7]
- Purification: Wash the combined ether extracts with water, dry over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), and evaporate the solvent under reduced pressure to yield a yellow oil.[7]
- Distillation: Purify the crude product by vacuum distillation to obtain **3,4-Dimethoxytoluene** as a colorless oil (boiling point 68-72 °C at 0.05 mm Hg). The reported yield is approximately 65.7 g.[7]

## Synthesis Workflow: Wolff-Kishner Reduction





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